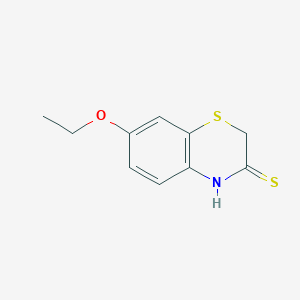

7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione

Description

Properties

IUPAC Name |

7-ethoxy-4H-1,4-benzothiazine-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS2/c1-2-12-7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,2,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZRRJSJDIULHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=S)CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the desired benzothiazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione have been explored in various studies. The following sections summarize its key applications:

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of benzothiazines exhibit significant anti-inflammatory and analgesic effects. For instance:

- In a study involving thiazine derivatives, several compounds demonstrated potent analgesic activity in animal models .

- Another investigation highlighted that modifications to the benzothiazine structure can enhance anti-inflammatory responses against carrageenan-induced edema .

| Study | Compound Tested | Activity | Model Used |

|---|---|---|---|

| Zia-ur-Rehman et al. | Various thiazine derivatives | Analgesic | Animal model |

| Konstantinova et al. | Benzothiazine derivatives | Anti-inflammatory | Edema model |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- A series of benzothiazine derivatives exhibited broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria .

| Study | Pathogen Tested | Activity | Result |

|---|---|---|---|

| Patel et al. | Staphylococcus aureus | Antibacterial | Effective |

| Research on thiazine hybrids | E. coli | Antibacterial | Effective |

Neuroprotective Effects

Recent studies have indicated that certain benzothiazine derivatives could serve as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease:

- Compounds similar to 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine were evaluated for their ability to cross the blood-brain barrier and inhibit acetylcholinesterase activity .

Case Studies

Several case studies highlight the potential therapeutic applications of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine derivatives:

Case Study 1: Pain Management

A study focused on synthesizing various benzothiazine analogues revealed that certain derivatives significantly reduced pain in animal models without notable side effects. This suggests their potential use in pain management therapies.

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of thiazine derivatives against HIV and other viruses. The results indicated that these compounds could inhibit viral replication at low concentrations, showcasing their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Benzoxathiines (O/S Heteroatoms)

Benzoxazines (O/N Heteroatoms)

- Example : 3,4-Dihydro-2H-1,4-benzoxazine derivatives (e.g., compounds 21–23) .

- Key Differences: Oxygen replaces sulfur in the heterocyclic ring.

- Impact : Sulfur in benzothiazines may enhance hydrophobic interactions or electronic effects critical for binding to enzymes like matriptase-2 .

Functional Group Modifications

Thione vs. Ketone

Substituent Positioning

- Example : 6,7-Dimethoxy-2H-1,4-benzothiazine-3(4H)-thione .

- Key Differences : Methoxy groups at positions 6 and 7 vs. a single ethoxy group at position 7 in the target compound.

- Impact : Ethoxy’s larger size may enhance steric effects or lipophilicity, influencing solubility and membrane permeability .

Biological Activity

7-Ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione is a compound within the benzothiazine class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazine core that contributes to its biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In a study by Zia-ur-Rehman et al., various thiazine derivatives were synthesized and tested for their antibacterial efficacy. The results demonstrated that these compounds effectively inhibited the growth of Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Anti-inflammatory Properties

Benzothiazine derivatives have also shown promise in anti-inflammatory applications. The synthesis of 1,3-thiazine derivatives demonstrated potent anti-inflammatory effects in models of edema induced by serotonin and carrageenan. These findings suggest that this compound could be explored as a therapeutic option for inflammatory diseases .

3. Anticancer Potential

The anticancer properties of benzothiazines have been well-documented. A review highlighted that these compounds can regulate various cancer types through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazine scaffold can enhance its efficacy against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Using thiourea and appropriate aldehydes or ketones under controlled conditions.

- Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly compared to traditional methods .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Chemistry Journal, researchers synthesized several benzothiazine derivatives and evaluated their antimicrobial activity against various pathogens. Among them, 7-ethoxy derivatives showed superior activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of thiazine derivatives in vivo. The results indicated a significant reduction in paw edema in treated animals compared to controls, supporting the hypothesis that these compounds can modulate inflammatory pathways effectively .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted anilines with carbonyl-containing reagents. For example, benzothiazine derivatives are synthesized via reaction of ethoxy-substituted anilines with thiocarbonyl reagents under reflux in solvents like 1,4-dioxane. Optimization can be achieved using factorial design to test variables (temperature, solvent polarity, stoichiometry) . Orthogonal experimental design (e.g., Taguchi method) minimizes trial runs while identifying critical factors . Post-reaction purification via recrystallization or column chromatography is advised, with purity confirmed by HPLC ≥98% .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous benzothiazines .

- Spectroscopy : FT-IR for thione (C=S) and carbonyl (C=O) vibrations; H/C NMR to verify ethoxy group positioning and ring conformation .

- Computational analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .

Q. What bioactivity profiles have been reported for structurally similar benzothiazines?

- Methodological Answer : Derivatives with a 3-thione moiety exhibit stimulant and antidepressant activity in vitro (e.g., monoamine oxidase inhibition assays) . To validate bioactivity:

- Perform enzyme inhibition assays with positive controls (e.g., clorgyline for MAO-A).

- Use cell viability assays (MTT) to assess cytotoxicity thresholds before in vivo testing .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (e.g., Gaussian) predict transition states and intermediates to identify energetically favorable pathways .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin transporters) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing bioactivity data to predict ADMET properties and guide structural modifications .

Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to validate proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) .

- In situ spectroscopy : Raman or NMR monitors reaction progress to detect transient intermediates not predicted computationally .

- Sensitivity analysis : Use tools like COMSOL Multiphysics to test how parameter uncertainties (e.g., activation energy) affect simulation outcomes .

Q. How can reaction scalability be improved without compromising yield or purity?

- Methodological Answer :

- Process intensification : Microreactors enhance heat/mass transfer for exothermic or hazardous steps .

- Membrane technologies : Continuous separation of byproducts (e.g., ammonium chloride) improves efficiency .

- Design of Experiments (DoE) : Response Surface Methodology (RSM) optimizes multi-variable systems (pressure, catalyst loading) for industrial-scale translation .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Methodological Answer :

- Stability studies : Accelerated aging (40°C/75% RH) with LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the ethoxy group) .

- Mass spectrometry imaging (MSI) : Maps spatial distribution of degradation in solid-state formulations .

- Forced degradation : Expose to UV light, oxidizers (HO), and acids/bases to profile stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.